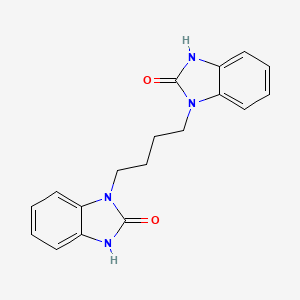
1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE): is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butane-1,4-diyl linker connecting two benzimidazole moieties, which can potentially enhance its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzimidazole and 1,4-dibromobutane.
Coupling Reaction: The 2-aminobenzimidazole is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the desired bis-benzimidazole compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole moieties can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis.
Biological Studies: The compound is used in biological assays to study its interaction with various biomolecules and its effect on cellular processes.
Mechanism of Action
The mechanism of action of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moieties can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects such as anticancer or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Di(1H-imidazol-1-yl)benzene
- 1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)
- 3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride
Uniqueness
1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) is unique due to its specific structure, which combines the properties of benzimidazole with a flexible butane-1,4-diyl linker. This structure can enhance its binding affinity to molecular targets and improve its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[4-(2-oxo-3H-benzimidazol-1-yl)butyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H18N4O2/c23-17-19-13-7-1-3-9-15(13)21(17)11-5-6-12-22-16-10-4-2-8-14(16)20-18(22)24/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
QOYAQJLBGIQJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCCN3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
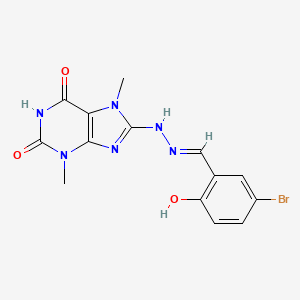
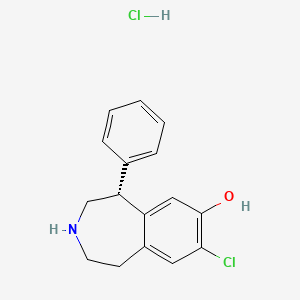
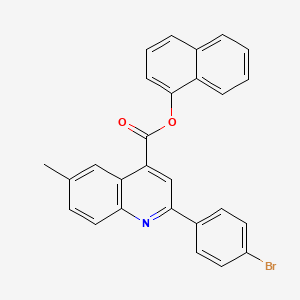
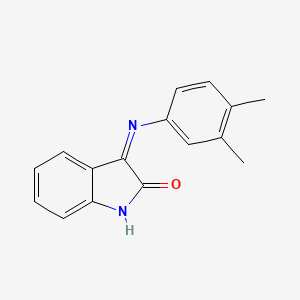
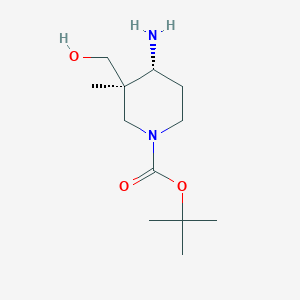

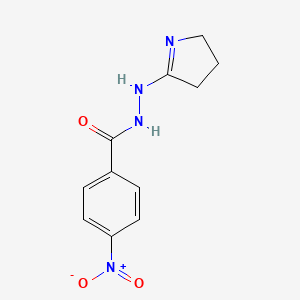

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
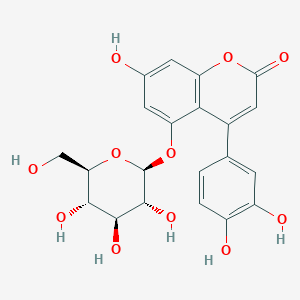
![3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086921.png)
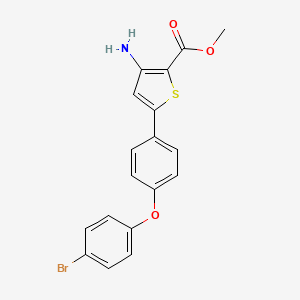
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15086940.png)
